molecular formula C10H7NO3 B14077021 2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo- CAS No. 136806-18-3

2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo-

Cat. No.: B14077021
CAS No.: 136806-18-3
M. Wt: 189.17 g/mol
InChI Key: PKUZHBMTZROFAS-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo-: is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo- typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran derivative.

    Amination: Introduction of the amino group at the 4-position is achieved through nucleophilic substitution reactions.

    Oxidation: The 2-position is oxidized to introduce the oxo group.

    Formylation: The formyl group is introduced at the 3-position using formylation reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Key parameters such as temperature, pressure, and pH are meticulously controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which can have enhanced biological or chemical properties.

Scientific Research Applications

2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo-
  • 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-
  • 1-Oxo-1H-2-benzopyran-3-carboxaldehyde

Uniqueness

2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo- is unique due to the presence of both the amino and oxo groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-amino-2-oxochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-9-6-3-1-2-4-8(6)14-10(13)7(9)5-12/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUZHBMTZROFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356245
Record name 2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136806-18-3
Record name 2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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